Benzo[cd]indol-2(1H)-one, also known as naphtholactam, is a heterocyclic organic compound. It is characterized by a fused benzene and pyrrole ring system with a carbonyl group at the 2-position. Naphtholactam derivatives have shown potential biological activity and have been investigated for various pharmacological applications [, , , ].
This compound can be classified under heterocyclic compounds, specifically as an indole derivative. Indoles are known for their diverse biological activities and are often found in various natural products. The compound's chemical identity can be associated with its CAS number, which is 130-00-7, commonly linked to benz[cd]indol-2(1H)-one, a precursor in its synthesis .
The synthesis of 1-isonicotinoylbenzo[cd]indol-2(1H)-one can be achieved through several methods. One prominent approach involves the reaction of benz[cd]indol-2(1H)-one with isonicotinic acid or its derivatives under specific conditions.
The general procedure includes:
The molecular formula of 1-isonicotinoylbenzo[cd]indol-2(1H)-one is C_{15}H_{12}N_{2}O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a fused ring system typical of indoles along with an isonicotinoyl moiety.
Key structural features include:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available.
1-Isonicotinoylbenzo[cd]indol-2(1H)-one can participate in various chemical reactions due to its functional groups:
For instance, reactions involving electrophiles can lead to substituted derivatives that enhance biological activity .
The mechanism of action for 1-isonicotinoylbenzo[cd]indol-2(1H)-one primarily relates to its interaction with biological targets. Research indicates that compounds within this class may inhibit specific enzymes or receptors involved in disease processes.
Potential mechanisms include:
Data from biological evaluations suggests that this compound exhibits activity against certain cancer cell lines, indicating its potential as an anticancer agent .
The physical properties of 1-isonicotinoylbenzo[cd]indol-2(1H)-one include:
Chemical properties include:
These properties are crucial for practical applications in pharmaceuticals and material sciences .
The applications of 1-isonicotinoylbenzo[cd]indol-2(1H)-one span various fields:
The benzo[cd]indol-2(1H)-one scaffold is a tricyclic heteroaromatic system composed of a fused benzene ring, a five-membered nitrogen-containing pyrrole ring, and a six-membered lactam ring. This planar, electron-rich core exhibits significant π-conjugation, enabling diverse binding interactions with biological targets. The lactam moiety (N–C=O) is a critical pharmacophoric element, serving as a hydrogen-bond acceptor/donor pair that mimics acetylated lysine residues in epigenetic targets [2] [7]. Substituent patterns classify derivatives into three categories:
Table 1: Structural Classification and Biological Relevance of Benzo[cd]indol-2(1H)-one Derivatives
Substitution Type | Position | Exemplary Groups | Target Relevance |
---|---|---|---|
N1-Functionalization | Lactam nitrogen | Alkyl chains, Acyl groups | BRD4 binding affinity modulation [7] |
C6-Functionalization | Para to lactam | Acetyl, pyrazol, benzimidazole | Lysosome targeting, antiproliferation [4] |
Ring Fusion | c/d ring junction | Pyrrolo[4,3,2-de]quinoline | BRD4 BD1 selectivity (>100-fold) [8] |
Benzo[cd]indol-2(1H)-one (naphthostyril) was initially studied as an industrial dye precursor and electronic material due to its fluorescent properties [3]. Its transition to biomedical applications began in the 2010s, driven by the demand for novel epigenetic scaffolds. Key milestones include:
Isonicotinoyl (4-pyridylcarbonyl) incorporation at N1 enhances target engagement through dual mechanisms:
Table 2: Bioactivity Comparison of N1-Substituted Benzo[cd]indol-2(1H)-ones
N1-Substituent | BRD4 Kd/IC₅₀ | Cellular Activity | Key Applications |
---|---|---|---|
2-Fluorobenzoyl | 220 nM* | Anti-inflammatory (NF-κB inhibition) | Hedgehog pathway suppression [5] [6] |
4-Bromobutyl | 124 nM | MV4;11 antiproliferation (IC₅₀ = 0.8 µM) | BET-dependent cancers [2] |
Homospermine conjugate | N/A | HCC migration inhibition (0.5 µM) | Lysosome imaging/therapy [4] |
Isonicotinoyl (hypothetical) | Predicted: 50–100 nM | Theoretical: Dual BET/lysosome activity | Epigenetic-lysosomal crosstalk |
*Data inferred from structural analogs in [5] [7].
The strategic integration of isonicotinoyl with C6-heterocyclic extensions (e.g., aminopyrimidine) may yield dual-functional agents targeting both epigenetic regulators and lysosomal pathways—addressing unmet needs in drug-resistant cancers.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7